molecular formula C8H6F3IO B1607758 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene CAS No. 886763-05-9

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No. B1607758
M. Wt: 302.03 g/mol
InChI Key: YLCOLVIMVHKUKE-UHFFFAOYSA-N
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Description

“1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4F3IO . It may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .


Molecular Structure Analysis

The molecular structure of “1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” can be found in various chemical databases . The molecular weight of this compound is 302.032 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” include a refractive index of 1.504, a boiling point of 177-179 °C, and a density of 1.84 g/mL at 25 °C .

Scientific Research Applications

Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of the Application : This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in this process was explored .
  • Methods of Application : The process involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .
  • Results or Outcomes : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application 2: Synthesis and Properties of an Unusual Substituent

  • Summary of the Application : This compound is used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives .
  • Methods of Application : In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF 3 substituent is favored, probably due to steric reasons .
  • Results or Outcomes : 1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .

Application 3: Synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium Salts

  • Summary of the Application : This compound is used in the synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The successful synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .

Application 4: Synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium Salts

  • Summary of the Application : This compound is used in the synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The successful synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .

Safety And Hazards

“1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-iodo-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCOLVIMVHKUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382567
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

CAS RN

886763-05-9
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886763-05-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MW Easson, JH Jordan, JM Bland… - ACS Applied Nano …, 2020 - ACS Publications
A simple method was developed to deposit palladium (Pd) nanoparticles (NPs) within an inexpensive substrate, nonwoven brown cotton fabric, using naturally occurring polyphenols …
Number of citations: 14 pubs.acs.org
J Leclaire - 2013 - core.ac.uk
Je tiens à présenter mes remerciements les plus sincères au Dr Olivier LAVASTRE qui m'a accompagné tout au long de ce projet en sa qualité de directeur de thèse. Ses …
Number of citations: 0 core.ac.uk

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